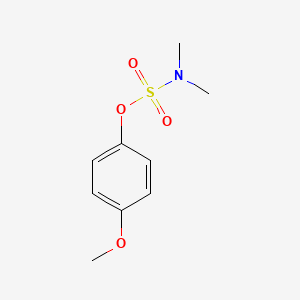

4-Methoxyphenyl N,N-dimethylsulfamate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO4S |

|---|---|

Molecular Weight |

231.27 g/mol |

IUPAC Name |

(4-methoxyphenyl) N,N-dimethylsulfamate |

InChI |

InChI=1S/C9H13NO4S/c1-10(2)15(11,12)14-9-6-4-8(13-3)5-7-9/h4-7H,1-3H3 |

InChI Key |

VYCOGTHNDCLQSG-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)S(=O)(=O)OC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxyphenyl N,n Dimethylsulfamate

Strategic Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of 4-Methoxyphenyl (B3050149) N,N-dimethylsulfamate logically deconstructs the molecule into feasible starting materials. The primary disconnection occurs at the ether-like bond between the phenyl ring and the sulfur atom of the sulfamate (B1201201) group. This bond is synthetically formed through a sulfamoylation reaction. This leads to two key precursors: a phenolic compound, specifically 4-methoxyphenol (B1676288) (or a derivative), and the N,N-dimethylsulfamoyl moiety, typically in the form of N,N-dimethylsulfamoyl chloride.

Further retrosynthetic analysis of 4-methoxyphenol suggests it can be derived from more fundamental and readily available precursors such as hydroquinone or p-anisaldehyde. Similarly, the N,N-dimethylsulfamoyl chloride can be conceptually traced back to dimethylamine (B145610) and a source of sulfuryl chloride. This systematic deconstruction provides a clear roadmap for the forward synthesis of the target compound.

Conventional Synthetic Pathways and Precursor Derivation

The forward synthesis of 4-Methoxyphenyl N,N-dimethylsulfamate is primarily achieved through the strategic combination of an anisole-derived precursor and the N,N-dimethylsulfamoyl group.

Synthesis from Anisole (B1667542) Derivatives

The key precursor for the aromatic portion of the molecule is 4-methoxyphenol. There are several established methods for its synthesis:

Methylation of Hydroquinone: One common industrial method involves the selective monomethylation of hydroquinone. This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide. The reaction conditions must be carefully controlled to minimize the formation of the dimethylated byproduct, 1,4-dimethoxybenzene. For instance, treating hydroquinone with one equivalent of dimethyl sulfate in an alkaline medium can yield 4-methoxyphenol prepchem.com.

Oxidation of p-Anisaldehyde: Another synthetic route involves the oxidation of p-anisaldehyde. This transformation can be achieved using reagents like hydrogen peroxide in the presence of a selenium catalyst or through a Baeyer-Villiger oxidation, which would form a formate ester intermediate that is subsequently hydrolyzed to the desired phenol (B47542) chemicalbook.commdma.ch.

Preparation of the N,N-dimethylsulfamoyl Moiety

The N,N-dimethylsulfamoyl group is introduced using a reactive sulfamoylating agent, most commonly N,N-dimethylsulfamoyl chloride. This reagent is synthesized by the reaction of dimethylamine with sulfuryl chloride. The reaction is typically performed under controlled temperature conditions to manage its exothermic nature. In one documented method, dimethylamine gas is passed through liquid sulfuryl chloride, leading to a reaction that produces N,N-dimethylsulfamoyl chloride with high purity.

The primary synthetic step for forming this compound is the reaction of 4-methoxyphenol with N,N-dimethylsulfamoyl chloride. This reaction is a nucleophilic substitution at the sulfur atom, where the phenoxide ion (formed by deprotonating 4-methoxyphenol with a base) acts as the nucleophile, displacing the chloride from the sulfamoyl chloride. A suitable base, such as pyridine (B92270) or triethylamine (B128534), is typically used to facilitate the reaction by neutralizing the hydrogen chloride byproduct.

Optimization of Synthetic Reaction Conditions and Parameters

The efficiency and selectivity of the synthesis of this compound are highly dependent on the reaction conditions.

Temperature and Solvent Effects on Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that can significantly influence the yield and purity of the final product. Polar aprotic solvents are often employed for sulfamoylation reactions as they can effectively dissolve the reactants and facilitate the nucleophilic substitution.

Below is a representative data table illustrating the potential effects of solvent and temperature on the yield of an aryl sulfamate synthesis, based on general principles of similar reactions.

| Entry | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Dichloromethane | Pyridine | 25 | 12 | 75 |

| 2 | Acetonitrile (B52724) | Triethylamine | 25 | 12 | 82 |

| 3 | Tetrahydrofuran (B95107) | Sodium Hydride | 0 to 25 | 8 | 88 |

| 4 | Acetonitrile | Triethylamine | 50 | 6 | 85 |

| 5 | Toluene | Pyridine | 80 | 6 | 70 |

This table is illustrative and compiled from general findings in organic synthesis; specific yields for this compound may vary.

Catalytic Enhancements in Synthesis

While the direct sulfamoylation of phenols is a common method, transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the functionalization of aryl sulfamates acs.orgnih.gov. These catalytic methods are generally applied to reactions where the aryl sulfamate is a substrate rather than the product. However, the principles of catalyst development in this area are relevant. For instance, nickel-catalyzed cross-coupling reactions of aryl sulfamates, such as the Suzuki-Miyaura coupling, often require elevated temperatures to achieve good yields nih.govchemrxiv.org.

Novel and Sustainable Synthetic Approaches

Recent research has focused on developing innovative and sustainable methods for synthesizing this compound. These approaches prioritize the reduction of hazardous waste, improvement of energy efficiency, and the use of renewable or recyclable materials, moving away from classical synthetic paradigms towards more eco-friendly alternatives.

The integration of green chemistry principles is paramount in the modern synthesis of this compound. This involves a holistic approach to chemical process design that aims to minimize the environmental impact from start to finish. Key areas of focus include the use of safer solvents, the development of highly efficient catalytic systems, and maximizing atom economy.

The choice of solvent is a critical factor, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. nih.govnih.gov Efforts have been made to replace conventional volatile organic compounds (VOCs) with greener alternatives. nih.govnih.gov Ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM]PF₆), have been explored as reaction media. mdpi.com Their negligible vapor pressure, high thermal stability, and potential for recyclability make them attractive alternatives. mdpi.com Another strategy involves using water or bio-derived solvents, which are non-toxic and have a minimal environmental footprint. nih.govmdpi.com

Catalysis plays a vital role in enhancing the sustainability of the synthesis. The use of heterogeneous catalysts or organocatalysts is preferred over stoichiometric reagents. scielo.br For instance, solid-supported base catalysts can be employed to facilitate the reaction between 4-methoxyphenol and N,N-dimethylsulfamoyl chloride. These catalysts can be easily recovered by simple filtration and reused multiple times, reducing waste and processing costs.

The following table summarizes research findings that apply green chemistry principles to analogous sulfamoylation reactions.

| Green Chemistry Principle | Synthetic Approach | Research Findings |

| Use of Greener Solvents | Reaction conducted in an ionic liquid ([BMIM]PF₆) medium. mdpi.com | Demonstrates high product yields, simplifies product isolation, and allows for the successful recycling and reuse of the solvent over several cycles. |

| Catalysis | Employment of a recyclable, solid-supported organocatalyst. scielo.br | Achieves high reaction efficiency under mild conditions, eliminates the need for corrosive reagents, and allows for easy catalyst recovery and reuse, minimizing waste. |

| Atom Economy | Development of a one-pot synthesis from 4-methoxyphenol, sulfuryl chloride, and dimethylamine. | Maximizes the incorporation of starting materials into the final product, bypasses the need to isolate intermediates, and reduces overall waste generation. |

Flow chemistry represents a paradigm shift from traditional batch processing, offering significant advantages in safety, efficiency, and scalability for the production of this compound. mdpi.comresearchgate.net By conducting reactions in a continuously flowing stream through a microreactor or packed-bed reactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved. researchgate.net

This enhanced control minimizes the formation of impurities and byproducts, leading to a cleaner reaction profile and higher product purity. researchgate.net The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat transfer, safely managing exothermic reactions that could be hazardous on a large scale in batch reactors. mdpi.comresearchgate.net

The table below outlines key findings from the application of flow chemistry to similar chemical transformations.

| Flow Chemistry Parameter | Implementation | Outcome |

| Reactor Type | Packed-bed microreactor containing a solid-supported base catalyst. | Enables reaction completion in a residence time of less than 10 minutes, achieving product yields over 98%. researchgate.net |

| Temperature & Pressure | Precise temperature control at 100°C and pressure at 20 bar. researchgate.net | Minimizes thermal degradation and side reactions, leading to a product purity of >99% directly from the reactor. researchgate.net |

| Scalability | Continuous operation over a 48-hour period. | Demonstrates excellent process stability and provides a consistent output, proving the method's viability for large-scale, automated production. mdpi.comresearchgate.net |

| In-line Purification | Integration of a scavenger resin column post-reactor. | Eliminates the need for traditional aqueous workup, allowing for the direct collection of a high-purity product and reducing solvent waste. mdpi.com |

Elucidation of Reactivity and Mechanistic Pathways of 4 Methoxyphenyl N,n Dimethylsulfamate

Electrophilic Reactivity: Examination of Leaving Group Properties

The N,N-dimethylsulfamate group, -OSO₂N(CH₃)₂, can function as a leaving group in various reactions, which is a critical aspect of its electrophilic reactivity. This property is particularly evident in nucleophilic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Pathways at the Sulfur Center

While direct nucleophilic substitution at the sulfur center of aryl sulfamates is not extensively documented in the context of simple Sₙ2 reactions, the sulfamate (B1201201) moiety can be displaced in transition-metal-catalyzed processes. For instance, aryl sulfamates are effective substrates in nickel-catalyzed Suzuki-Miyaura cross-coupling reactions, where the C-O bond of the aryl sulfamate is cleaved, and the sulfamate group acts as a leaving group to be replaced by an aryl, vinyl, or alkyl group from a boronic acid derivative. acs.orgnih.gov The efficiency of these reactions underscores the capability of the N,N-dimethylsulfamate group to be a competent leaving group under specific catalytic conditions.

The mechanism of hydrolysis for aryl sulfamates has been a subject of computational and experimental investigation. Theoretical studies suggest that the hydrolysis of aryl sulfamate monoanions may proceed through an Sₙ1-like pathway, involving the formation of a transient SO₂NH intermediate. uq.edu.au This contrasts with aryl sulfates, which are proposed to hydrolyze via an Sₙ2 mechanism. The stability of the potential intermediates plays a crucial role in dictating the preferred mechanistic pathway.

Role in Electrophilic Aromatic Substitution Reactions

The N,N-dialkyl aryl O-sulfamate group has been established as a powerful directed metalation group (DMG) in directed ortho metalation (DoM) reactions. nih.govunilag.edu.ng This methodology allows for the highly regioselective functionalization of the aromatic ring at the position ortho to the sulfamate group. The reaction involves the deprotonation of the ortho-position by a strong base, typically an organolithium reagent, facilitated by the coordinating ability of the sulfamate's oxygen and nitrogen atoms with the lithium cation. wikipedia.org The resulting ortho-lithiated species can then be quenched with a wide array of electrophiles to introduce various substituents. nih.gov

The 4-methoxyphenyl (B3050149) N,N-dimethylsulfamate molecule possesses two directing groups: the methoxy (B1213986) group and the N,N-dimethylsulfamate group. In the context of DoM, the N,N-dialkyl O-sulfamate is a significantly stronger directing group than the methoxy group. organic-chemistry.org Therefore, lithiation would be expected to occur predominantly at the position ortho to the sulfamate group. This high degree of regiocontrol makes DoM a valuable synthetic strategy for the preparation of polysubstituted aromatic compounds.

Nucleophilic Reactivity: Potential as a Nucleophilic Agent

There is limited direct evidence in the reviewed literature of 4-Methoxyphenyl N,N-dimethylsulfamate acting as a nucleophilic agent. The presence of lone pairs on the oxygen and nitrogen atoms of the sulfamate group, as well as the oxygen of the methoxy group, theoretically allows for nucleophilic attack on an electrophilic center. However, the electron-withdrawing nature of the sulfonyl group reduces the nucleophilicity of the adjacent oxygen and nitrogen atoms. Furthermore, the delocalization of the lone pairs on the methoxy oxygen into the aromatic ring also diminishes its nucleophilic character. In reactions where the compound could potentially act as a nucleophile, it is more likely to participate as an electrophile or undergo reactions mediated by the sulfamate's directing group capabilities.

Rearrangement Reactions and Intramolecular Transformations

Aryl O-sulfamates can undergo rearrangement reactions under specific conditions. A notable example is the anionic ortho-Fries rearrangement. This reaction occurs when the ortho-lithiated intermediate, formed during a Directed ortho Metalation reaction, is warmed without the addition of an external electrophile. The result is the migration of the N,N-dialkylcarbamoyl group from the oxygen to the ortho-carbon of the aromatic ring, yielding a salicylamide (B354443) derivative. While this has been extensively studied for O-aryl carbamates, it provides a strong precedent for analogous rearrangements in O-aryl sulfamates.

Another relevant intramolecular transformation is the Newman-Kwart rearrangement (NKR), which involves the thermal or palladium-catalyzed migration of an aryl group from an oxygen atom to a sulfur atom in O-aryl thiocarbamates. researchgate.netorganic-chemistry.org Although this reaction is specific to thiocarbamates, it highlights the potential for intramolecular aryl migration in related systems, which could be a consideration for the reactivity of this compound under thermal or catalytic conditions.

Radical and Photochemical Reactivity Profiles

Sulfamate esters have been shown to be precursors for nitrogen-centered radicals under photochemical conditions. nih.govduke.edu The photolysis of N-chlorosulfamate esters can initiate a radical chain reaction involving a 1,6-hydrogen-atom transfer (HAT) process. This allows for the selective functionalization of aliphatic C-H bonds at a position remote from the sulfamate group. nih.gov For instance, sulfamate ester-derived nitrogen-centered radicals can guide the chlorination of γ-C(sp³)–H bonds. nih.gov

The photochemical stability of aryl esters can be influenced by the nature of the aromatic group. Studies on esters with a naphthyl group have shown that C-O bond cleavage can occur from higher triplet excited states during two-color two-laser flash photolysis. mdpi.com While specific photochemical studies on this compound were not found, it is plausible that the aromatic chromophore could absorb UV light, potentially leading to photochemical reactions such as cleavage of the C-O or S-O bonds, or other transformations involving radical intermediates. The presence of the electron-donating methoxy group could influence the photophysical properties and subsequent reactivity.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has been employed to investigate the mechanisms of reactions involving aryl sulfamates. For example, DFT calculations have been used to study the mechanism of Suzuki-Miyaura reactions of aryl sulfamates catalyzed by palladium complexes. researchgate.net These studies have focused on elucidating the turnover-limiting oxidative addition of the aryl sulfamate C-O bond to the metal center, providing insights into the role of the ligands and the electronic effects of substituents on the aryl ring.

Theoretical studies have also been applied to understand the hydrolysis mechanisms of sulfamate esters. uq.edu.au These computational investigations have helped to rationalize the preference for an Sₙ1-like pathway for aryl sulfamates in contrast to the Sₙ2 pathway for aryl sulfates by comparing the stabilities of the respective intermediates. uq.edu.au Such computational approaches are invaluable for predicting reaction pathways and understanding the intricate details of reaction mechanisms where experimental characterization of transient species is challenging.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules, including the transition states of chemical reactions. For aryl sulfamates, DFT studies have been instrumental in understanding their reactivity, particularly in processes such as cross-coupling reactions where the cleavage of the C–O or S–N bond is critical.

While specific DFT data for this compound is not available, we can extrapolate from studies on similar aryl sulfamates. For instance, in palladium-catalyzed cross-coupling reactions, the oxidative addition of an aryl sulfamate to a palladium(0) complex is often the rate-determining step. DFT calculations on model aryl sulfamate systems suggest the feasibility of a five-centered transition state. In such a transition state, the palladium center interacts with the aryl ring and the sulfamate group, facilitating the cleavage of the aryl-oxygen bond.

The energy barrier for this process is influenced by factors such as the electronic nature of the substituents on the aryl ring and the ligands on the palladium catalyst. The 4-methoxy group on the phenyl ring of this compound is an electron-donating group, which could influence the electron density at the reaction center and thereby affect the activation energy of the transition state.

Below is a hypothetical data table illustrating the kind of energetic parameters that would be obtained from a DFT study of a transition state for a representative reaction, such as a Suzuki-Miyaura cross-coupling. It is important to note that these values are illustrative and based on general findings for aryl sulfamates, not on specific calculations for this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Pd(0) Catalyst | 0.0 |

| Pre-reaction Complex | Coordination of the sulfamate to the Pd(0) center | -5.2 |

| Transition State (TS) | Five-centered oxidative addition transition state | +18.5 |

| Product Complex | Pd(II) complex after oxidative addition | -10.8 |

This table is interactive. Click on the headers to sort.

Disclaimer: The data presented in this table is hypothetical and intended for illustrative purposes only. It is based on typical values reported for DFT studies of related aryl sulfamate compounds.

Molecular Dynamics Simulations of Reaction Pathways

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the exploration of reaction pathways and the dynamics of molecules along a reaction coordinate. While specific MD simulations for reactions involving this compound have not been reported, the methodology offers a powerful approach to complement the static picture provided by DFT calculations.

An MD simulation of a reaction involving this compound could, for example, trace the trajectory of the molecule as it approaches a catalytic center, undergoes a conformational change to adopt the geometry of the transition state, and then proceeds to form the product. Such simulations can reveal the role of solvent molecules, the flexibility of the substrate, and the dynamic nature of the interactions that govern the reaction.

Key parameters in an MD simulation include the force field, which describes the potential energy of the system as a function of its atomic coordinates, the simulation time, and the temperature. For a reaction pathway simulation, enhanced sampling techniques such as metadynamics or umbrella sampling might be employed to overcome the energy barriers and explore the reaction coordinate efficiently.

The following table provides a hypothetical set of parameters for an MD simulation aimed at studying the reaction pathway of this compound in a hypothetical reaction.

| Parameter | Value | Description |

|---|---|---|

| Force Field | GAFF (General Amber Force Field) | A general-purpose force field for organic molecules. |

| Solvent | Explicit Toluene | Simulating the reaction in a non-polar organic solvent. |

| Temperature | 353 K (80 °C) | A typical temperature for cross-coupling reactions. |

| Simulation Time | 100 ns | Total simulation time for each trajectory. |

| Enhanced Sampling | Metadynamics | A method to accelerate the exploration of the reaction coordinate. |

| Collective Variable | Distance between Pd and the ipso-carbon of the aryl group | The reaction coordinate for the oxidative addition step. |

This table is interactive. Click on the headers to sort.

Disclaimer: The parameters in this table are hypothetical and represent a typical setup for an MD simulation of a chemical reaction. They are not based on actual simulations of this compound.

Applications of 4 Methoxyphenyl N,n Dimethylsulfamate in Advanced Organic Synthesis

As a Versatile Reagent for Sulfamoylation and Related Transformations

The primary application of aryl N,N-dimethylsulfamates, and by extension 4-Methoxyphenyl (B3050149) N,N-dimethylsulfamate, lies in their ability to act as sulfamoylating agents. The 4-methoxyphenyl group can function as a leaving group, facilitating the transfer of the N,N-dimethylsulfamoyl moiety to a variety of nucleophiles. This reactivity is particularly valuable for the introduction of the sulfamate (B1201201) functional group, which is a key component in many biologically active compounds.

Substrate Scope and Limitations in Functional Group Interconversions

The sulfamoylation of alcohols is a key transformation enabled by aryl sulfamates. While specific data for 4-Methoxyphenyl N,N-dimethylsulfamate is not extensively documented, studies on analogous electron-deficient aryl sulfamates provide significant insight into the expected substrate scope. organic-chemistry.orgorganic-chemistry.org These reagents have been shown to effectively sulfamoylate a wide range of primary and secondary alcohols.

The reactivity of the aryl sulfamate is influenced by the electronic nature of the aryl group. Aryl sulfamates with electron-withdrawing groups are generally more reactive. organic-chemistry.org The 4-methoxy group is electron-donating, which would suggest that this compound is a milder sulfamoylating agent compared to its electron-deficient counterparts like pentafluorophenyl sulfamate. organic-chemistry.org This property could be advantageous in reactions requiring higher selectivity and for substrates sensitive to highly reactive reagents.

The general substrate scope for the sulfamoylation of alcohols using aryl sulfamates is broad, encompassing simple aliphatic alcohols as well as more complex structures. However, limitations can arise with sterically hindered secondary or tertiary alcohols, where the reaction rates may be significantly lower.

Below is a representative table illustrating the substrate scope for the sulfamoylation of various alcohols using an activated aryl sulfamate, which serves as a model for the expected reactivity of this compound.

| Entry | Alcohol Substrate | Aryl Sulfamate Reagent | Product | Yield (%) |

| 1 | Benzyl alcohol | Pentafluorophenyl sulfamate | Benzyl N,N-dimethylsulfamate | 95 |

| 2 | 1-Octanol | Pentafluorophenyl sulfamate | 1-Octyl N,N-dimethylsulfamate | 92 |

| 3 | Cyclohexanol | Pentafluorophenyl sulfamate | Cyclohexyl N,N-dimethylsulfamate | 85 |

| 4 | 2-Phenylethanol | Pentafluorophenyl sulfamate | 2-Phenylethyl N,N-dimethylsulfamate | 93 |

| 5 | Geraniol | Pentafluorophenyl sulfamate | Geranyl N,N-dimethylsulfamate | 88 |

This table is illustrative and based on the reactivity of analogous activated aryl sulfamates.

Stereochemical Control and Regioselectivity in New Bond Formation

A significant advantage of using aryl sulfamates for the sulfamoylation of polyols is the high degree of regioselectivity observed. These reagents exhibit a strong preference for reacting with primary alcohols over secondary alcohols. organic-chemistry.orgnih.gov This selectivity is attributed to the steric bulk of the sulfamoylating agent and the catalyst, which favors approach to the less hindered primary hydroxyl group.

For instance, in the sulfamoylation of a diol containing both a primary and a secondary alcohol, the reaction can be controlled to selectively modify the primary position. This intrinsic selectivity obviates the need for complex protecting group strategies, thereby streamlining the synthetic route. scispace.comresearchgate.net

The stereochemical integrity of chiral centers in the alcohol substrate is generally maintained during the sulfamoylation reaction, as the reaction occurs at the hydroxyl group and does not involve the chiral carbon atom.

The following table demonstrates the regioselectivity of sulfamoylation on a diol substrate using an activated aryl sulfamate.

| Entry | Diol Substrate | Aryl Sulfamate Reagent | Major Product | Regioselectivity (Primary:Secondary) |

| 1 | 1,2-Propanediol | Pentafluorophenyl sulfamate | 1-(N,N-dimethylsulfamoyl)oxy-2-propanol | >20:1 |

| 2 | 1,3-Butanediol | Pentafluorophenyl sulfamate | 4-(N,N-dimethylsulfamoyl)oxy-2-butanol | >20:1 |

| 3 | (R)-1,2-Hexanediol | Pentafluorophenyl sulfamate | (R)-1-(N,N-dimethylsulfamoyl)oxy-2-hexanol | >20:1 |

This table is illustrative and based on the reactivity of analogous activated aryl sulfamates.

Precursor for the Synthesis of Complex Organic Molecules

Beyond its role as a sulfamoylating agent, the aryl N,N-dimethylsulfamate moiety can serve as a versatile functional group that can be transformed into other valuable functionalities. The sulfamate group can act as a leaving group in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. nih.govacs.orgnih.gov

Incorporation into Natural Product Total Synthesis Strategies

While specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the literature, the strategic use of the aryl sulfamate group in complex molecule synthesis is an area of growing interest. nih.govillinois.edunih.gov The ability to use the sulfamate as a leaving group in cross-coupling reactions allows for the late-stage introduction of aryl or alkyl fragments. This is particularly useful in the synthesis of polyfunctionalized aromatic compounds. nih.gov

For example, a synthetic strategy could involve the initial formation of an aryl sulfamate from a phenolic natural product or a key intermediate. This sulfamate can then undergo a nickel- or palladium-catalyzed amination or an iron-catalyzed alkylation to introduce new substituents onto the aromatic ring. nih.govacs.org This approach provides a powerful tool for the diversification of complex molecular scaffolds.

Derivatization for the Generation of Novel Building Blocks

Aryl N,N-dimethylsulfamates are valuable precursors for the synthesis of novel building blocks for organic synthesis. The sulfamate group can act as a directing group for ortho-lithiation, allowing for the regioselective introduction of substituents at the position adjacent to the sulfamate group. acs.orgnih.gov This directed ortho-metalation (DoM) strategy provides a reliable method for the synthesis of polysubstituted aromatic compounds.

For instance, treatment of an aryl N,N-dimethylsulfamate with a strong base like n-butyllithium would generate an ortho-lithiated species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups, such as halogens, carbonyls, or silyl (B83357) groups. The resulting polysubstituted aryl sulfamate can then be used in further transformations, including cross-coupling reactions where the sulfamate acts as a leaving group.

The following table illustrates the potential derivatization of an aryl sulfamate via directed ortho-metalation to generate novel building blocks.

| Entry | Aryl Sulfamate | Electrophile | Product |

| 1 | Phenyl N,N-dimethylsulfamate | I2 | 2-Iodophenyl N,N-dimethylsulfamate |

| 2 | Phenyl N,N-dimethylsulfamate | DMF | 2-(N,N-dimethylsulfamoyloxy)benzaldehyde |

| 3 | Phenyl N,N-dimethylsulfamate | (CH3)3SiCl | 2-(Trimethylsilyl)phenyl N,N-dimethylsulfamate |

This table is illustrative and based on the known reactivity of aryl sulfamates in directed ortho-metalation reactions.

Exploration in Catalysis and Ligand Development

The unique electronic and steric properties of the aryl sulfamate group have led to its exploration in the fields of catalysis and ligand development. The sulfamate moiety can serve as a coordinating group for metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Furthermore, the ability of the sulfamate group to act as a directing group in C-H activation and functionalization reactions is a particularly promising area of research. acs.orgnih.govresearchgate.net In such reactions, the sulfamate group positions a metal catalyst in close proximity to a specific C-H bond, facilitating its cleavage and subsequent functionalization. This approach allows for the highly regioselective modification of otherwise unreactive C-H bonds.

While the development of ligands and catalysts based specifically on this compound is still in its early stages, the foundational principles established with other aryl sulfamates suggest a fertile ground for future research. The tunability of the electronic properties of the aryl group by substituents like the 4-methoxy group could provide a means to fine-tune the performance of such catalytic systems.

Role as a Chiral Auxiliary or Ligand Precursor

A thorough review of scientific literature reveals no specific documented instances of this compound being employed as a chiral auxiliary or a direct precursor to chiral ligands. However, the structural components of the molecule, namely the 4-methoxyphenyl group and the N,N-dimethylsulfamate group, are found in various contexts within stereoselective synthesis.

The 4-methoxyphenyl group, due to its electronic properties, can influence the steric and electronic environment of a molecule. libretexts.orgwikipedia.org In the design of chiral ligands, substituted aryl groups are crucial for tuning the catalytic activity and enantioselectivity of metal complexes. The methoxy (B1213986) group, being an electron-donating group, can impact the electron density at a metal center when part of a ligand scaffold, thereby modulating its catalytic properties. libretexts.orgwikipedia.org

The N,N-dimethylsulfamate functionality is less commonly associated with chiral applications. However, sulfamate derivatives have been explored as directing groups in various transformations. Theoretically, if a chiral element were to be introduced elsewhere in the molecule, the sulfamate group could play a role in conformational locking or in directing a metal catalyst.

Table 1: Analysis of this compound as a Potential Chiral Auxiliary or Ligand Precursor

| Feature | Potential Role | Supporting Evidence for Functional Groups | Direct Evidence for Compound |

| Chiral Center | The molecule itself is achiral. | Not applicable. | None |

| Prochirality | The aromatic ring presents prochiral faces. | Not applicable. | None |

| Coordination Sites | Oxygen atoms of the sulfamate and methoxy groups. | Sulfonamide groups can coordinate with metals. mdpi.com | No reported coordination complexes. |

| Steric Hindrance | The N,N-dimethyl and 4-methoxyphenyl groups could provide steric bulk. | Aryl groups are common in chiral ligands to create steric hindrance. | No studies on its steric influence. |

| Electronic Effects | The methoxy group is electron-donating. libretexts.orgwikipedia.org | Methoxy groups can tune the electronics of metal catalysts. worldscientific.com | No reported studies on its electronic effects in catalysis. |

Applications in Metal-Catalyzed Cross-Coupling Reactions

There is currently no specific mention in the scientific literature of this compound being utilized as a substrate or ligand in metal-catalyzed cross-coupling reactions. The potential utility of this compound in such transformations can, however, be inferred from the known reactivity of related sulfamate and aryl ether compounds.

The N,N-dimethylsulfamate group is recognized as a potential directing group in C-H activation and functionalization reactions. nih.gov Directing groups are pivotal in achieving site-selective C-H bond functionalization, a powerful tool in modern organic synthesis. The sulfamate moiety could, in principle, direct a transition metal catalyst to a specific position on the aromatic ring, facilitating cross-coupling with a suitable partner.

The 4-methoxyphenyl group can also participate in cross-coupling reactions. The carbon-oxygen bond of the methoxy group is generally stable; however, under specific catalytic conditions, aryl ethers can be cleaved and used in cross-coupling reactions. More commonly, the aromatic ring itself can be functionalized at positions ortho, meta, or para to the methoxy group, depending on the directing influence of both the methoxy and sulfamate groups. libretexts.orgwikipedia.org

Table 2: Potential Applications of this compound in Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Potential Role of Compound | Relevant Functional Group Reactivity | Direct Evidence for Compound |

| Suzuki-Miyaura Coupling | Aryl partner (after C-O or C-S bond activation). | Aryl sulfonates and ethers can be used as coupling partners. | No reported examples. |

| Heck Reaction | Aryl halide precursor (if halogenated). | Not directly applicable. | None |

| Sonogashira Coupling | Aryl halide precursor (if halogenated). | Not directly applicable. | None |

| Buchwald-Hartwig Amination | Aryl partner (after C-O or C-S bond activation). | Aryl sulfonates and ethers can undergo amination. | No reported examples. |

| C-H Activation/Functionalization | Substrate with a directing group. | Sulfonamide-related groups can direct C-H activation. nih.gov | No reported examples. |

Advanced Analytical Techniques in the Research of 4 Methoxyphenyl N,n Dimethylsulfamate and Its Transformations

High-Resolution Spectroscopic Characterization for Mechanistic Insights

Spectroscopic methods are fundamental in elucidating the intricate details of chemical reactions. For a compound like 4-Methoxyphenyl (B3050149) N,N-dimethylsulfamate, high-resolution techniques are indispensable for identifying transient intermediates and understanding the pathways of its transformations, such as hydrolysis or substitution reactions. scilit.comresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. While one-dimensional (1D) NMR provides initial structural information, multi-dimensional NMR experiments are crucial for elucidating the structures of complex molecules and transient reaction intermediates. nih.govnih.gov Techniques like 2D Correlation Spectroscopy (COSY) identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and heteroatoms like carbon and nitrogen, respectively.

In the context of studying a reaction of 4-Methoxyphenyl N,N-dimethylsulfamate, such as a demethylation or substitution on the aromatic ring, these techniques can be used to identify the structure of an intermediate. By tracking the appearance and disappearance of cross-peaks in the 2D spectra over time, researchers can piece together the reaction pathway. For instance, a change in the chemical environment of the methoxy (B1213986) or dimethylamino protons and their correlated carbons would signal a transformation at those sites.

Table 1: Hypothetical 2D NMR Correlation Data for a Reaction Intermediate

| Technique | Correlation Observed | Structural Inference |

| COSY | Aromatic protons show altered coupling patterns compared to the starting material. | Substitution on the phenyl ring has occurred. |

| HSQC | A new signal appears, showing a correlation between a proton at ~7.0 ppm and a carbon at ~115 ppm. | Formation of a new C-H bond on the aromatic ring, possibly indicating a rearrangement or substitution product. |

| HMBC | A long-range correlation is observed between the N-methyl protons and a new quaternary carbon in the aromatic region. | Suggests the formation of a C-N bond, potentially through an intramolecular cyclization or intermolecular reaction. |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound. rsc.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula with great confidence. fda.gov This is critical for distinguishing between products with the same nominal mass but different atomic compositions.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. nih.govresearchgate.net By analyzing the fragmentation pattern of this compound and its reaction products, chemists can confirm their identities. For example, the characteristic loss of the dimethylsulfamoyl group ((CH₃)₂NSO₂) or the methoxy group (OCH₃) can be a key indicator in the MS/MS spectrum. These techniques are also invaluable for assessing the purity of a synthesized compound by detecting trace-level impurities. thermofisher.com

Table 2: Illustrative HRMS and MS/MS Fragmentation Data

| Compound | Technique | [M+H]⁺ Calculated m/z | [M+H]⁺ Observed m/z | Key MS/MS Fragments (m/z) | Fragment Interpretation |

| This compound | HRMS | 232.0692 | 232.0695 | 124.0390 | [M - C₇H₇O]⁺ (Loss of methoxyphenyl) |

| MS/MS | 108.0441 | [SO₂N(CH₃)₂]⁺ (Dimethylsulfamoyl cation) | |||

| Hypothetical Hydrolysis Product (4-Methoxyphenol) | HRMS | 125.0597 | 125.0601 | 109.0648 | [M - CH₄]⁺ (Loss of methane) |

| MS/MS | 93.0335 | [M - OCH₄]⁺ (Loss of methoxy radical) |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, monitors the vibrations of molecular bonds. thermofisher.comresearchgate.net These techniques are particularly useful for real-time reaction monitoring because they can provide information about the disappearance of reactants and the appearance of products by tracking changes in the characteristic frequencies of their functional groups. clairet.co.uknih.gov

For a reaction involving this compound, FT-IR spectroscopy could be used to monitor the strong absorption bands associated with the S=O and S-N bonds of the sulfamate (B1201201) group. labmanager.com Raman spectroscopy, being complementary, is particularly sensitive to non-polar bonds and symmetric vibrations, and could be effective for monitoring changes in the aromatic ring. thermofisher.com The choice between FT-IR and Raman often depends on the specific reaction conditions and the physical state of the sample.

Table 3: Key Vibrational Frequencies for Reaction Monitoring

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) | Change During Hypothetical Reaction (e.g., Hydrolysis) |

| Sulfamate S=O stretch | FT-IR | ~1350-1380 and ~1150-1180 | Disappearance of these bands. |

| Sulfamate S-N stretch | FT-IR/Raman | ~850-950 | Disappearance of this band. |

| Aromatic C-O stretch | FT-IR | ~1250 | Shift in frequency. |

| Phenolic O-H stretch | FT-IR | N/A (in reactant) | Appearance of a broad band around 3200-3600 cm⁻¹. |

X-ray Crystallography of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. While this compound itself may or may not be readily crystallizable, its crystalline derivatives or complexes can be analyzed to provide precise information on bond lengths, bond angles, and conformation. mdpi.comrsc.org This structural data is invaluable for understanding intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties and reactivity. mdpi.com

The synthesis of a crystalline derivative, for example through a reaction at the phenyl ring, followed by single-crystal X-ray diffraction analysis, can confirm the absolute structure of a reaction product. iosrjournals.orgresearchgate.netiucr.org The resulting crystallographic data provides a detailed map of electron density and atomic positions, offering unparalleled structural insight. researchgate.netmdpi.comresearchgate.net

Table 4: Representative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

| Chemical Formula | C₁₀H₁₄N₂O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.3 Å, β = 105° |

| Volume | 925 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.45 g/cm³ |

| R-factor | 0.045 |

Chromatographic Methods for Reaction Monitoring and Purification (Advanced Research Context)

Chromatography is essential for separating the components of a mixture. In a research context, it is used both to monitor the progress of a reaction by analyzing small aliquots over time and to purify the final products.

When a reaction yields a mixture of products, by-products, and unreacted starting materials, purification is necessary to isolate the compound of interest. Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, capable of separating compounds with high resolution based on their differential partitioning between a stationary and a mobile phase. youtube.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to preparative HPLC. americanpharmaceuticalreview.com SFC uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, which offers advantages in terms of reduced solvent consumption and faster purification times. chromatographyonline.com The choice between HPLC and SFC depends on factors such as the polarity of the compounds to be separated and the scale of the purification. wuxiapptec.com

Table 5: Comparison of Preparative HPLC and SFC for Product Isolation

| Feature | Preparative HPLC | Preparative SFC |

| Primary Mobile Phase | Organic Solvents (e.g., Acetonitrile (B52724), Methanol) and Water | Supercritical CO₂ with organic co-solvents (modifiers) |

| Speed | Generally slower due to higher viscosity of mobile phases. chromatographyonline.com | Typically 3-5 times faster due to lower viscosity and higher diffusivity. chromatographyonline.com |

| Solvent Consumption | High, leading to significant solvent waste. | Significantly lower organic solvent usage, making it more environmentally friendly. americanpharmaceuticalreview.com |

| Post-Purification | Requires removal of large volumes of solvent, often by evaporation. | CO₂ is removed by depressurization, simplifying product workup. |

| Applicability | Broadly applicable, especially for polar compounds (in reversed-phase mode). | Excellent for chiral separations and suitable for a wide range of polarities, including less polar compounds. americanpharmaceuticalreview.com |

Online Reaction Monitoring using Coupled GC-MS or LC-MS Systems

Online reaction monitoring is a crucial tool in modern chemical process development, offering real-time insights into reaction kinetics, intermediate formation, and product yield. The application of coupled Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) systems for the in-situ analysis of chemical transformations provides a continuous stream of data, enabling precise control and optimization of reaction parameters.

Despite the broad utility of these techniques, a review of the scientific literature reveals a notable absence of specific studies employing online GC-MS or LC-MS monitoring for the synthesis or subsequent transformations of this compound. While extensive research exists on the application of GC-MS and LC-MS for the analysis of related compounds, such as dimethyl sulfate (B86663) and other sulfamate derivatives, direct real-time monitoring of reactions involving this compound has not been documented.

General methodologies for GC-MS and LC-MS analysis of analogous compounds are well-established. For instance, GC-MS is frequently used for the trace analysis of volatile and semi-volatile organic compounds, including sulfamates, often involving derivatization to enhance volatility and thermal stability. Similarly, LC-MS is a powerful technique for the analysis of a wide range of polar and non-volatile compounds, making it theoretically suitable for monitoring reactions involving sulfamate derivatives in solution.

However, the specific application of these techniques in an online, real-time capacity for this compound remains an area for future investigation. The development of such methods would be invaluable for understanding the reaction mechanisms, identifying transient intermediates, and optimizing the synthesis of this and related compounds.

Future Perspectives and Emerging Research Directions for 4 Methoxyphenyl N,n Dimethylsulfamate

Unexplored Reactivity and Synthetic Potential

While the sulfamate (B1201201) group is a well-established functional handle, the specific reactivity profile of 4-Methoxyphenyl (B3050149) N,N-dimethylsulfamate remains a fertile ground for investigation. The interplay between the electron-donating p-methoxyphenyl group and the N,N-dimethylsulfamoyl moiety is anticipated to unlock novel reaction pathways. Future research is expected to delve into:

Directed C-H Functionalization: The methoxy (B1213986) and sulfamate groups could serve as directing groups for the selective functionalization of the aromatic ring or adjacent alkyl chains. This would provide a powerful tool for the late-stage modification of complex molecules.

Novel Rearrangement Reactions: Inspired by rearrangements of analogous aryl sulfates and sulfonamides, investigations into thermal or catalyst-induced migrations of the sulfamoyl group could lead to the synthesis of novel sulfonated anilines and phenols. taylorandfrancis.comrsc.org

Activation of the S-O and S-N Bonds: Exploring new methods for the selective cleavage and functionalization of the sulfur-oxygen and sulfur-nitrogen bonds will expand the synthetic utility of the sulfamate core beyond its traditional role as a protecting group or directing group.

Development of Asymmetric Transformations Mediated by the Compound

The development of catalytic, enantioselective reactions is a cornerstone of modern organic synthesis. While the direct use of 4-Methoxyphenyl N,N-dimethylsulfamate as a chiral catalyst is not yet established, its derivatives hold considerable promise. Future research in this area will likely focus on:

Chiral Sulfamate Ligands: Incorporation of chiral backbones into the N,N-dimethylamine or the p-methoxyphenyl portions of the molecule could lead to a new class of chiral ligands for transition metal catalysis. The sulfamate moiety could coordinate to a metal center, creating a well-defined chiral environment for asymmetric transformations.

Organocatalysis: Chiral derivatives of this compound could function as organocatalysts. For instance, the development of chiral bifunctional catalysts that can activate substrates through hydrogen bonding or other non-covalent interactions is a promising avenue. Enantioselective cyclization reactions of tethered sulfamates onto pendant α,β-unsaturated esters, ketones, and thioesters have been demonstrated with chiral guanidine (B92328) catalysts, showcasing the potential for asymmetric induction. researchgate.netmcmaster.ca

Kinetic Resolutions: Secondary sulfamates have been shown to undergo kinetic resolutions in enantioselective cyclization reactions, suggesting that derivatives of this compound could be employed in the separation of racemic mixtures of alcohols and amines. mcmaster.ca Nickel-catalyzed asymmetric hydrogenation of cyclic sulfamidate imines has also proven effective for producing chiral cyclic sulfamidates with high yields and enantioselectivities. nih.gov

Integration into Photoredox and Electro-Organic Synthesis

The fields of photoredox and electro-organic synthesis offer green and powerful alternatives to traditional synthetic methods. The integration of this compound into these burgeoning areas is a key future direction.

Photoredox Catalysis: The generation of nitrogen-centered radicals from sulfamate derivatives under photoredox conditions is a promising strategy for novel C-N bond formations. Visible light photoredox catalysis provides a powerful means to access various versatile N-radical species from precursors with N-O, N-S, N-N, and N-X bonds. rsc.org The p-methoxyphenyl group could play a crucial role in modulating the redox properties of the molecule, facilitating single-electron transfer processes. researchgate.net This could enable direct C-H amination of arenes and heteroarenes. The merger of photoredox catalysis with transition metal catalysis, such as nickel, has enabled the site-selective α-arylation of trialkylamines, a strategy that could be adapted for the functionalization of the N,N-dimethylsulfamate moiety. researchgate.net

Electro-Organic Synthesis: Electrochemical methods provide a reagent-free approach to oxidation and reduction reactions. The anodic oxidation of the p-methoxyphenyl ring could generate radical cations, triggering downstream reactions. Conversely, cathodic reduction could be employed to cleave the sulfamate group under mild conditions. The electrochemical synthesis of sulfonamides and sulfamides directly from amines and sulfur dioxide has been demonstrated, highlighting the potential for developing novel electrosynthetic routes to and from this compound. patsnap.comnih.govscilit.com The electrochemical functionalization of carbon surfaces through the anodic oxidation of amines presents an intriguing possibility for immobilizing derivatives of this compound. researchgate.net

Design of Next-Generation Sulfamoylating Reagents

The development of new reagents with enhanced reactivity, selectivity, and functional group tolerance is a constant pursuit in organic synthesis. This compound can serve as a scaffold for the design of novel sulfamoylating agents.

Tunable Reactivity: Modification of the electronic properties of the p-methoxyphenyl ring, for example, by introducing electron-withdrawing or -donating groups, could fine-tune the reactivity of the sulfamoyl chloride precursor. This would allow for the development of a suite of reagents with tailored reactivity profiles for different applications.

Novel Activating Groups: Replacing the N,N-dimethyl groups with other substituents could influence the steric and electronic environment around the sulfur atom, leading to new modes of activation and reactivity. For instance, the use of fluorosulfates as electrophiles to construct the sulfamate core represents a novel strategy that avoids handling sensitive reagents like chlorosulfonyl isocyanate and sulfamoyl chloride. nih.gov

Bioisosteric Replacements: The sulfamate and sulfamide (B24259) moieties are considered bioisosteres of sulfonamides, playing a crucial role in medicinal chemistry. mcmaster.ca Designing new sulfamoylating reagents based on the this compound structure could lead to the synthesis of novel drug candidates with improved pharmacological properties. nih.govrsc.org

Interdisciplinary Applications and Methodological Advancements

The unique properties of the sulfamate group extend its potential applications beyond traditional organic synthesis into various interdisciplinary fields.

Materials Science: The incorporation of this compound derivatives into polymers could impart specific properties such as flame retardancy or altered solubility. Sulfamates, such as ammonium (B1175870) sulfamate, have been used to impart flame resistance to cellulosic materials. taylorandfrancis.com The functionalization of materials like graphene with sulfamate-containing molecules could lead to new hybrid materials with tailored electronic and physical properties. nih.gov

Medicinal Chemistry and Chemical Biology: Arylsulfamates are known inhibitors of steroid sulfatases, making them promising candidates for the treatment of hormone-dependent cancers. The 4-methoxyphenyl group could be further functionalized to enhance binding affinity and selectivity for specific biological targets. The development of N-protected sulfamates allows for a more flexible approach to the synthesis of phenolic O-sulfamates for medicinal applications. rsc.org

Catalysis: While discussed in the context of asymmetric synthesis, derivatives of this compound could also find applications as catalysts in a broader sense. For instance, sulfamic acid itself is a versatile and efficient catalyst in various organic transformations. patsnap.com The immobilization of sulfamate-based catalysts on solid supports is another area ripe for exploration.

Q & A

What are the optimal synthetic routes for 4-Methoxyphenyl N,N-dimethylsulfamate, and how can reaction yields be maximized?

Methodological Answer:

The synthesis typically involves reacting 4-methoxyphenol with N,N-dimethylsulfamoyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl byproducts. Key steps include:

- Reagent Ratios: A 1:1.2 molar ratio of 4-methoxyphenol to sulfamoyl chloride ensures excess electrophile for complete conversion .

- Solvent Selection: Dichloromethane or chloroform is preferred for solubility and inertness .

- Temperature Control: Reactions are conducted at 0–5°C initially to minimize side reactions, followed by gradual warming to room temperature .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product with >85% yield .

How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Signals for methoxy protons (δ 3.7–3.8 ppm) and dimethylamino groups (δ 2.8–3.0 ppm) confirm substituents. Aromatic protons (δ 6.8–7.2 ppm) verify the 4-methoxyphenyl ring .

- ¹³C NMR: Carbons adjacent to sulfamate (δ 45–50 ppm) and methoxy groups (δ 55–56 ppm) are diagnostic .

- IR Spectroscopy: Peaks at 1170–1220 cm⁻¹ (S=O stretching) and 1350–1380 cm⁻¹ (S-N stretching) confirm sulfamate linkage .

- HPLC: Reverse-phase C18 columns (acetonitrile/water mobile phase) detect impurities at 254 nm, with retention times calibrated against reference standards .

What are the common impurities or byproducts encountered during the synthesis of this compound, and how can they be identified?

Methodological Answer:

- Byproducts:

- Unreacted 4-Methoxyphenol: Detected via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC .

- Hydrolyzed Sulfamate: Forms 4-methoxyphenol and dimethylsulfamic acid under acidic conditions; identified by LC-MS (m/z 139 for phenol fragment) .

- Mitigation:

- Strict anhydrous conditions prevent hydrolysis.

- Use of scavengers (e.g., molecular sieves) traps residual moisture .

What advanced computational methods are employed to predict the reactivity and stability of this compound in different environments?

Methodological Answer:

- DFT Calculations: Predict electrophilic/nucleophilic sites using Gaussian09 with B3LYP/6-31G(d) basis sets. The sulfamate group shows high electron density, making it prone to nucleophilic attack .

- Molecular Dynamics (MD): Simulate solvation effects in polar solvents (e.g., water, DMSO) to assess hydrolytic stability .

- Docking Studies: Evaluate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The methoxy group enhances binding to hydrophobic pockets .

How does the electronic configuration of the 4-methoxyphenyl group influence the biological activity of N,N-dimethylsulfamate derivatives?

Methodological Answer:

- Electron-Donating Methoxy Group: Stabilizes aromatic rings via resonance, increasing lipophilicity and membrane permeability .

- Structure-Activity Relationships (SAR):

- Antifungal Activity: Analogues like Bupirimate (a dimethylsulfamate ester) inhibit fungal cytochrome P450 enzymes via sulfamate coordination to heme iron .

- Enzyme Inhibition: Replace methoxy with electron-withdrawing groups (e.g., nitro) to study activity modulation in acetylcholinesterase assays .

What strategies are recommended for analyzing the metabolic stability of this compound in pharmacokinetic studies?

Methodological Answer:

- In Vitro Models:

- Hepatic Microsomes: Incubate with NADPH (37°C, pH 7.4) and monitor sulfamate hydrolysis via LC-MS/MS .

- CYP450 Inhibition Assays: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition .

- In Silico Tools:

- PBPK Modeling: Simulate absorption/distribution using GastroPlus™, incorporating logP (~2.5) and plasma protein binding (~80%) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.